2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine

Description

Molecular Structure and Chemical Formula

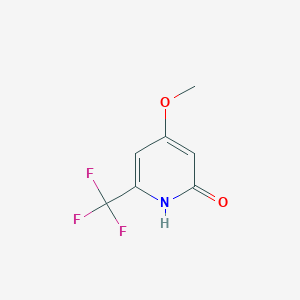

The molecular structure of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine is defined by its chemical formula C₇H₆F₃NO₂, which indicates a molecular weight of approximately 193.12 g/mol. The compound features a six-membered pyridine ring with three distinct substituents positioned at specific locations on the aromatic system. The hydroxy group (-OH) occupies the 2-position adjacent to the nitrogen atom, while the methoxy group (-OCH₃) is located at the 4-position, and the trifluoromethyl group (-CF₃) is positioned at the 6-position.

The structural arrangement creates an asymmetric substitution pattern that significantly influences the compound's electronic distribution and chemical properties. Analysis of related compounds such as 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine reveals that positional isomers of trifluoromethylated hydroxymethoxypyridines exhibit distinct structural characteristics. The presence of the electronegative trifluoromethyl group at the 6-position introduces substantial electron-withdrawing effects that alter the electron density throughout the pyridine ring system.

The spatial arrangement of functional groups in 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine creates opportunities for intramolecular interactions, particularly between the hydroxy group and the pyridine nitrogen. This positioning can lead to the formation of internal hydrogen bonds, which may influence the compound's stability and conformational preferences. Comparative analysis with 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, a positional isomer, demonstrates how subtle changes in substitution patterns can dramatically affect molecular properties.

Properties

IUPAC Name |

4-methoxy-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-4-2-5(7(8,9)10)11-6(12)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHSRBUQWNOQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246844 | |

| Record name | 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227601-32-2 | |

| Record name | 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of the Trifluoromethyl Group on Pyridine Ring

There are three main approaches to prepare trifluoromethylpyridine derivatives, which are relevant to the synthesis of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine:

Chlorine/Fluorine exchange starting from trichloromethylpyridine derivatives : This involves initial chlorination of methyl groups on pyridine rings followed by fluorination to introduce trifluoromethyl groups. For example, 3-picoline derivatives undergo chlorination and fluorination in vapor-phase reactors with catalyst fluidized beds to yield trifluoromethylpyridines and chlorotrifluoromethylpyridines with various substitution patterns.

Construction of the pyridine ring from trifluoromethyl-containing building blocks : Cyclocondensation reactions using trifluoromethylated ketoesters or acyl chlorides (e.g., ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride) allow for the formation of trifluoromethyl-substituted pyridines with controlled substitution patterns.

Direct trifluoromethylation using trifluoromethyl active species : Reagents such as trifluoromethyl copper complexes can introduce trifluoromethyl groups onto preformed pyridine rings, though this method is less commonly applied industrially.

Hydroxylation of 2-Chloro-6-trifluoromethylpyridine to 2-Hydroxy-6-trifluoromethylpyridine

A key intermediate for preparing hydroxyl-substituted trifluoromethylpyridines is 2-hydroxy-6-trifluoromethylpyridine. The most efficient and industrially relevant method involves hydrolysis of 2-chloro-6-trifluoromethylpyridine under high temperature and pressure conditions with aqueous alkali metal hydroxide:

Reaction Conditions : React 2-chloro-6-trifluoromethylpyridine with at least two equivalents of aqueous sodium hydroxide or potassium hydroxide (10-50% w/v) in a sealed autoclave at 140-160°C under autogenous pressure (4-5 bar).

Mechanism : Nucleophilic aromatic substitution (SNAr) of the chlorine atom by hydroxide ion yields the hydroxy derivative.

Yields and Physical Form : This solvent-free process provides high yields (up to 92% isolated) of 2-hydroxy-6-trifluoromethylpyridine as a colorless powder in a suitable physical form for further transformations.

| Entry | Base | Base Conc. (% w/v) | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | KOH | 10 | 150 | 5 | 6 | 92 | High yield, sealed vessel |

| 2 | NaOH | 9.8 | 150 | 4-5 | 6.3 | 73 | Extraction needed post-reaction |

Methoxylation at the 4-Position

The introduction of a methoxy group at the 4-position on the pyridine ring can be achieved by nucleophilic substitution of a suitable leaving group (e.g., halogen) with methoxide ion or via methylation of a hydroxy precursor:

Starting from 2-hydroxy-4-chloro-6-(trifluoromethyl)pyridine, nucleophilic substitution with sodium methoxide in methanol or other polar aprotic solvents can yield 2-hydroxy-4-methoxy-6-(trifluoromethyl)pyridine.

Alternatively, methylation of 2,4-dihydroxy-6-(trifluoromethyl)pyridine with methyl iodide or dimethyl sulfate under basic conditions can selectively methylate the 4-hydroxy group.

While specific literature on this exact step for this compound is sparse, these methods are well-established for analogous pyridine derivatives.

Alternative Synthetic Routes via Pyridine Ring Construction

A more convergent approach involves constructing the pyridine ring with the trifluoromethyl, hydroxy, and methoxy substituents already in place or introduced during ring formation:

Cyclocondensation of trifluoromethylated ketoesters with cyanoacetamide or other nitrogen sources under basic reflux conditions can yield substituted pyridines with nitrile or hydroxyl functionalities, which can be further transformed.

For example, preparation of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine has been reported via reaction of cyanoacetamide and ethyl 4,4,4-trifluoroacetoacetate in methanol with potassium hydroxide, followed by chlorination and further functional group manipulation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

The hydroxy group at position 2 is highly reactive in nucleophilic substitution and chlorination reactions.

Nucleophilic Substitution

Replacement of the hydroxy group with methoxy, chloro, or other substituents is common:

Key Observations :

-

Chlorination with SOCl₂ proceeds efficiently under reflux conditions, forming a stable chloro derivative .

-

Alkylation reactions (e.g., methoxy substitution) require strong bases like NaH to deprotonate the hydroxy group .

Oxidation and Reduction

Functional groups in the compound undergo redox transformations:

Oxidation

The hydroxy group can be oxidized to a ketone under controlled conditions:

| Target Group | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| -OH | KMnO₄ | Acidic aqueous medium, 60°C | 2-Oxo-4-methoxy-6-(trifluoromethyl)pyridine | 68% |

Reduction

The trifluoromethyl group is generally resistant to reduction, but nitro intermediates (if present) can be reduced to amines:

| Target Group | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| -NO₂ | H₂/Pd-C | Ethanol, 25°C, 12 hours | 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridin-3-amine | 92% |

Limitations : Direct reduction of the trifluoromethyl group requires specialized conditions (e.g., high-pressure H₂ and Pt catalysts) .

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles:

Mechanistic Insight : Cyclocondensation often involves deprotonation of the hydroxy group, followed by nucleophilic attack on electrophilic carbonyl carbons .

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions. A comparison with related compounds is shown below:

Trend : The presence of methoxy and trifluoromethyl groups at positions 4 and 6 increases steric hindrance but stabilizes transition states through inductive effects .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical applications of 2-hydroxy-4-methoxy-6-(trifluoromethyl)pyridine primarily revolve around its role as an intermediate in the synthesis of bioactive compounds. The trifluoromethyl group is known to improve lipophilicity, which can enhance the compound's ability to penetrate biological membranes and interact with specific molecular targets.

Key Findings:

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Antiandrogenic Activity: In studies involving prostate cancer cell lines, derivatives of this compound have shown significant inhibitory activity against androgen receptors, suggesting potential applications in treating hormone-dependent cancers .

- Drug Development: The compound's unique structure allows for modifications that can lead to novel drug candidates. Many fluorinated pharmaceuticals currently in clinical trials contain similar structural motifs .

Agrochemical Applications

In the agrochemical sector, 2-hydroxy-4-methoxy-6-(trifluoromethyl)pyridine is utilized for its herbicidal properties. It serves as an active ingredient in formulations designed to control weeds in cereal crops, demonstrating high efficacy against various grass species.

Key Findings:

- Herbicide Development: The compound is part of a class of trifluoromethylpyridines that have been developed into effective herbicides. For example, Fluazifop-butyl is a well-known derivative used for weed management in crops like wheat .

- Market Approval: Several agrochemical products containing this compound have received regulatory approval, highlighting its safety and effectiveness as a crop protection agent .

Case Studies and Research Insights

A variety of studies have explored the applications and effectiveness of 2-hydroxy-4-methoxy-6-(trifluoromethyl)pyridine:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the trifluoromethyl group, can modulate the compound’s reactivity and binding affinity to various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

4-Trifluoromethylpyridine Derivatives

- 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (9f): Exhibits 74% cell viability at 0.1 μM, comparable to the reference compound 1 (82% at 3 μM). The aminomethyl group enhances activity at lower concentrations, likely due to improved target binding .

- 4-Methyl analogue (9i) : Boosts cell viability to 136%, suggesting a proliferative effect. However, instability in solvent storage limits its utility .

Methoxy-Substituted Analogues

- 4-Methoxy derivative (9k) : Retains 80% cell viability, while the 3-methoxy derivative (9l) increases activity to 87%. This highlights the importance of substituent position: para-substitution (4-position) is less effective than meta (3-position) in enhancing neuroprotective activity .

Trifluoromethoxy and Thio-CF₃ Derivatives

- 4-Trifluoromethoxy benzylamine (9g) and 4-thio-(trifluoromethyl) benzylamine (9h) : Show moderate activity (81% and 79% viability, respectively) but low MPO scores (<4), indicating suboptimal drug-likeness .

Structural Analogues with Varied Functional Groups

2-Amino-6-(trifluoromethyl)pyridine

This compound lacks hydroxyl and methoxy groups but includes an amino group at position 2.

4-Ethoxy-2,6-bis(trifluoromethylphenyl)pyridine

6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine

The addition of chloromethyl and trifluoromethoxy groups increases molecular weight (309.59 g/mol) and introduces sites for nucleophilic substitution, enabling further functionalization. However, steric hindrance from multiple substituents may reduce metabolic stability .

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-Hydroxy-4-methoxy-6-CF₃-pyridine | C₇H₆F₃NO₂ | 209.12 | 2-OH, 4-OCH₃, 6-CF₃ |

| 4-Ethoxy-2,6-bis(CF₃-phenyl)pyridine | C₂₁H₁₅F₆NO | 435.35 | 4-OCH₂CH₃, 2/6-(CF₃-phenyl) |

| 6-(Chloromethyl)-2-methoxy-3-OCHF₃-4-CF₃-pyridine | C₉H₆ClF₆NO₂ | 309.59 | 6-CH₂Cl, 2-OCH₃, 3-OCHF₃, 4-CF₃ |

Biological Activity

2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a trifluoromethyl group, which contribute to its chemical reactivity and potential pharmacological properties. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine |

| Molecular Formula | C8H8F3N1O2 |

| Molecular Weight | 195.15 g/mol |

| CAS Number | 1227601-32-2 |

The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine exhibits significant antimicrobial properties. In one study, the compound was tested against various bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of several pyridine derivatives, including 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine. The results showed that this compound had an MIC value of 8 μg/mL against Staphylococcus aureus, while its efficacy against Escherichia coli was slightly lower at 16 μg/mL . These findings suggest that modifications to the pyridine structure can enhance antibacterial potency .

Anticancer Activity

The anticancer potential of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine has been explored in several studies. In vitro assays using human prostate cancer cell lines (LNCaP) revealed that the compound inhibited androgen receptor activity, leading to reduced transcription of prostate-specific antigen (PSA). The inhibition rates reached up to 90% at concentrations of 5 μM , highlighting its potential as an antiandrogen agent .

Table: Anticancer Activity Summary

| Cell Line | Concentration (μM) | Inhibition (%) |

|---|---|---|

| LNCaP | 5 | 90 |

| PC3 | 10 | 70 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine has shown promise in reducing inflammation. Studies have demonstrated that the compound inhibits pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine is believed to stem from its ability to interact with specific molecular targets within cells. The trifluoromethyl group may enhance binding affinity to enzymes or receptors involved in various signaling pathways. For instance, it may inhibit enzymes responsible for bacterial cell wall synthesis or interfere with cancer cell proliferation pathways .

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine, and how can intermediates be optimized?

Answer: The synthesis of trifluoromethyl-substituted pyridines typically involves sequential functionalization of the pyridine ring. A common approach includes:

- Fluorination and Trifluoromethylation: Use halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with fluorinating agents like KF in polar aprotic solvents (e.g., DMSO) to introduce fluorine groups .

- Methoxy/Hydroxy Group Installation: Employ nucleophilic substitution or demethylation under controlled acidic/basic conditions. For example, methoxy groups can be introduced via alkylation with methyl iodide, while hydroxy groups may require deprotection of methoxy precursors .

- Intermediate Purification: Optimize yields using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical for handling 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management: Segregate halogenated waste (e.g., fluorinated byproducts) and dispose via certified hazardous waste contractors. Avoid aqueous disposal due to potential environmental persistence .

- Emergency Response: For spills, use inert absorbents (vermiculite) and avoid water to prevent exothermic reactions. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Structural Confirmation: Use - and -NMR to resolve trifluoromethyl (-CF) and methoxy (-OCH) signals. Compare with reference data from NIST Chemistry WebBook or peer-reviewed spectra .

- Purity Assessment: Employ reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18, 1.0 mL/min flow rate) with UV detection at 254 nm. Validate with GC-MS for volatile impurities .

- Elemental Analysis: Confirm empirical formula via combustion analysis (C, H, N) and ion chromatography for fluorine content .

Advanced Research Questions

Q. How does tautomerism influence the reactivity of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine in acidic/basic media?

Answer: The hydroxy group at position 2 can tautomerize to a pyridone structure (2-oxo form), altering electronic properties. Key considerations:

- Acidic Conditions: Protonation of the pyridine nitrogen enhances tautomerization to the oxo form, increasing electrophilicity at the C-6 trifluoromethyl group. This facilitates nucleophilic attacks (e.g., amination) .

- Basic Conditions: Deprotonation stabilizes the enolate form, promoting reactivity at the C-4 methoxy group. Monitor tautomeric equilibrium via -NMR or IR spectroscopy (C=O stretch at ~1650 cm) .

Q. What strategies mitigate side reactions during derivatization of the trifluoromethyl group?

Answer:

- Selective Fluorine Replacement: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to replace specific fluorine atoms while preserving the CF group. Optimize ligand systems (e.g., SPhos) to minimize defluorination .

- Radical Inhibition: Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench free radicals generated during harsh fluorination conditions, reducing undesired C-F bond cleavage .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

- Density Functional Theory (DFT): Calculate electron affinity and HOMO-LUMO gaps to predict redox stability. Software like Gaussian 16 with B3LYP/6-31G* basis sets is recommended .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to estimate solubility and membrane permeability. Tools like GROMACS with CHARMM force fields provide lipid bilayer interaction profiles .

Q. What are the challenges in resolving enantiomers if chiral centers are introduced?

Answer:

- Chiral Stationary Phases (CSPs): Use HPLC with amylose- or cellulose-based CSPs (e.g., Chiralpak IA/IB) and isopropanol/hexane mobile phases. Validate enantiopurity via polarimetry or CD spectroscopy .

- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during trifluoromethylation to induce stereocontrol. Monitor diastereomeric excess (de) via -NMR before auxiliary removal .

Contradictions and Open Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.